3-Methyl-1,2,5-thiadiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c1-3-2-4-6-5-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUMFMHNYNLLBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Preparative Strategies for 3 Methyl 1,2,5 Thiadiazole and Its Derivatives
Established Synthetic Routes
The synthesis of 3-Methyl-1,2,5-thiadiazole and its related derivatives is grounded in classical heterocyclic chemistry, primarily involving cyclization reactions to form the stable aromatic thiadiazole ring.
Cyclization Reactions for Thiadiazole Ring Formation
The formation of the 1,2,5-thiadiazole (B1195012) ring is the cornerstone of synthesizing these compounds. This is typically achieved by constructing the S-N bonds through the reaction of a sulfur-containing reagent with a substrate containing two adjacent nitrogen-bearing functional groups.
One of the versatile methods for constructing the 1,2,5-thiadiazole nucleus involves the condensation of 1,2-diketones (α-diketones) with sulfamide. nih.govresearchgate.net This approach is a straightforward route to symmetrically and asymmetrically substituted 1,2,5-thiadiazole 1,1-dioxides, which can be further modified. nih.govmdpi.com Although this method primarily yields the S,S-dioxide derivatives, it represents a fundamental condensation strategy for ring formation. nih.gov
A prevalent and historically significant method for synthesizing the 1,2,5-thiadiazole ring is the reaction of aliphatic α-diamines or α-dioximes with sulfur chlorides. google.com The parent 1,2,5-thiadiazole can be prepared from the reaction of ethylenediamine (B42938) with reagents like sulfur monochloride or sulfur dichloride. chemicalbook.com This reaction is quite general, and substituted diamines can be used to produce substituted 1,2,5-thiadiazoles. For instance, the reaction of 2,3-diaminobutane with sulfur dichloride (SCl₂) yields 3,4-dimethyl-1,2,5-thiadiazole (B3032850). chemicalbook.com Similarly, α-dioximes are effective precursors. The reaction of dimethylglyoxime (B607122) with sulfur monochloride or dichloride produces 3,4-dimethyl-1,2,5-thiadiazole. google.com
Sulfur monochloride (S₂Cl₂) and sulfur dichloride (SCl₂) are the most common reagents for the cyclization of α-diamines and α-dioximes to form the 1,2,5-thiadiazole ring. google.comchemicalbook.com The synthesis is typically carried out by contacting the aliphatic α-diamine (often as an acid addition salt to moderate reactivity) or α-dioxime with the sulfur chloride in an inert solvent such as dimethylformamide (DMF) or benzene (B151609). google.comthieme-connect.de An excess of the sulfur chloride reagent is generally employed to ensure complete conversion. google.com The reaction with thionyl chloride (SOCl₂) in solvents like nitromethane (B149229) or acetonitrile (B52724) has also been reported as a cleaner alternative for some transformations. thieme-connect.de
| Starting Material | Sulfur Reagent | Product | Reference |
| Ethylenediamine | Sulfur monochloride | 1,2,5-Thiadiazole | chemicalbook.com |
| 1,2-Diaminopropane dihydrochloride (B599025) | Sulfur monochloride | This compound | google.com |
| 2,3-Diaminobutane | Sulfur dichloride | 3,4-Dimethyl-1,2,5-thiadiazole | chemicalbook.com |
| Dimethylglyoxime | Sulfur monochloride | 3,4-Dimethyl-1,2,5-thiadiazole | google.com |
| 2,3-Pentanedione dioxime | Sulfur monochloride | 3-Methyl-4-ethyl-1,2,5-thiadiazole | google.com |
Introduction of the Methyl Moiety
The methyl group of this compound is typically introduced by using a precursor that already contains the required methyl-substituted carbon backbone. A direct and efficient synthesis involves the reaction of 1,2-diaminopropane, or its dihydrochloride salt, with sulfur monochloride in a solvent like dimethylformamide. google.com In this reaction, the C-methyl group of the diaminopropane (B31400) precursor directly becomes the C-methyl group at the 3-position of the resulting thiadiazole ring. The reaction mixture is heated, and the product can be isolated by steam distillation and extraction. google.com
Specific Synthesis of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide
While the focus is on the 1,2,5-thiadiazole isomer, the synthesis of the isomeric 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is a notable area of research, particularly as it serves as a key intermediate in the synthesis of the pharmaceutical compound fezolinetant. google.com The synthesis of this compound involves the construction of the 1,2,4-thiadiazole (B1232254) ring followed by the introduction of the carbohydrazide (B1668358) group.
A common route involves the reaction of a methyl-substituted thiadiazole precursor with hydrazine (B178648) hydrate. More advanced methods have been developed to provide safer, more robust, and scalable syntheses. One such process involves the alkoxycarbonylation of a halogenated 3-methyl-1,2,4-thiadiazole intermediate to form a corresponding ester. This ester is then reacted with hydrazine monohydrate to yield the final 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide. google.comgoogleapis.com The halogenated precursor itself can be obtained from 3-methyl-1,2,4-thiadiazole-5-amine via a Sandmeyer reaction. googleapis.com
| Precursor | Key Reaction Steps | Product | Reference |
| 3-Methyl-1,2,4-thiadiazole-5-amine | 1. Sandmeyer reaction (halogenation) 2. Alkoxycarbonylation 3. Reaction with hydrazine monohydrate | 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide | googleapis.com |
| Methyl-substituted thiadiazole ester | Reaction with hydrazine hydrate | 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide |
Methyl Hydrazinecarbodithioate as a Precursor
While hydrazine-derived precursors such as thiosemicarbazide (B42300) and its derivatives are common starting materials for the synthesis of 1,3,4-thiadiazoles, specific documented methods employing methyl hydrazinecarbodithioate for the direct synthesis of this compound are not prominently featured in the reviewed literature. The synthesis of the 1,3,4-thiadiazole (B1197879) isomer often involves the cyclization of thiosemicarbazides with various reagents like acetyl chloride or the dehydration of acylated thiosemicarbazides nih.gov. For instance, thiosemicarbazide can be cyclized directly to form 2-amino-5-substituted-1,3,4-thiadiazoles nih.gov. These routes, however, lead to a different regioisomer of the thiadiazole ring.
Cyclization and Functional Group Transformations
The most common and direct approach for synthesizing the 1,2,5-thiadiazole core involves the reaction of a 1,2-diamine with a sulfur-containing reagent capable of providing the N-S-N linkage chemicalbook.com. For the synthesis of this compound, the logical precursor would be 1,2-diaminopropane. This diamine can be reacted with reagents such as sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) to induce cyclization and form the heterocyclic ring chemicalbook.com.
Analogously, the parent 1,2,5-thiadiazole is prepared from ethylenediamine and sulfur chlorides chemicalbook.comthieme-connect.de. Similarly, the synthesis of 3,4-dimethyl-1,2,5-thiadiazole has been achieved through the reaction of 2,3-diaminobutane with sulfur dichloride (SCl₂) chemicalbook.com. This general strategy underscores a reliable method for forming the 1,2,5-thiadiazole ring, where the substitution pattern on the final product is dictated by the choice of the starting diamine.
Table 1: General Cyclization Approach for 1,2,5-Thiadiazoles
| Precursor | Sulfur Reagent | Product |
|---|---|---|
| Ethylenediamine | S₂Cl₂ or SCl₂ | 1,2,5-Thiadiazole chemicalbook.comthieme-connect.de |
| 2,3-Diaminobutane | SCl₂ | 3,4-Dimethyl-1,2,5-thiadiazole chemicalbook.com |
Deuterated Analog Synthesis (e.g., Methyl-d3)
The synthesis of isotopically labeled compounds is crucial for various research applications, including metabolic studies and as internal standards in analytical chemistry. While a specific protocol for 3-methyl-d3-1,2,5-thiadiazole is not detailed in the available literature, patents describe a robust synthesis for the closely related isomer, 3-(methyl-d3)-1,2,4-thiadiazole-5-carbohydrazide google.comgoogle.com.
Optimization and Scalability in Synthesis
Moving from laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters and the development of scalable, safe, and cost-effective processes.
Reaction Parameter Optimization for Enhanced Yield and Purity
Optimizing reaction conditions is fundamental to maximizing product yield and purity. For the synthesis of thiadiazole derivatives, several parameters are typically fine-tuned. For instance, in the synthesis of a 3-methyl-1,2,4-thiadiazole intermediate, alkoxycarbonylation is a key step. The optimization of this reaction involves screening various palladium catalysts, organophosphorus ligands, bases, and solvents google.com. Preferred conditions were identified as using Pd(OAc)₂ as the catalyst, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) as the ligand, and sodium acetate (B1210297) as the base. The reaction temperature is also critical and is preferably maintained between 63°C and 67°C google.com. The choice of solvent, such as ethanol (B145695) or a mixture of ethanol and methyl tert-butyl ether, also plays a significant role in the reaction's success google.comgoogle.com.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates, increasing yields, and improving product purity. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including thiadiazole derivatives scielo.brnih.gov. The advantages of using microwave irradiation include significantly shorter reaction times, milder reaction conditions, and often easier work-up procedures compared to conventional heating methods scielo.br.
For example, the synthesis of google.comresearchgate.netresearchgate.nettriazolo[3,4-b] google.comgoogle.comresearchgate.netthiadiazoles has been achieved in good yields under microwave irradiation using POCl₃ as a cyclizing agent scielo.br. This green chemistry approach is highly efficient and has been used to prepare a variety of bioactive molecules nih.govrsc.org. While a specific microwave-assisted protocol for this compound is not explicitly detailed, the general success of this method for related thiadiazole structures suggests its potential applicability.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Triazolothiadiazole Derivative
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional | Several hours | Moderate | rsc.org |
Based on a thorough review of the scientific literature, it is not possible to generate an article that strictly adheres to the requested outline for the chemical compound “this compound.” The available research data does not provide specific examples or established methodologies for the synthesis of the 1,2,5-thiadiazole ring system using the advanced preparative strategies outlined in the prompt.
Specifically:
Transition Metal Catalysis: Searches of chemical databases and literature reviews did not yield established methods for the construction of the 1,2,5-thiadiazole ring using transition metal catalysis. While such catalysts are widely used for synthesizing other thiadiazole isomers (e.g., 1,2,4- and 1,3,4-thiadiazoles) and for the functionalization of existing rings, their application to the fundamental synthesis of the 1,2,5-thiadiazole core is not documented.
Ugi Reaction Applications: The Ugi multicomponent reaction is a powerful tool for creating molecular diversity. However, its application for the primary construction of the 1,2,5-thiadiazole heterocyclic ring is not reported in the surveyed literature. Research on Ugi reactions in the context of thiadiazoles typically involves using a pre-formed thiadiazole molecule as one of the starting components to synthesize more complex derivatives, rather than building the ring itself.
Green Chemistry Approaches: While green chemistry principles, such as microwave-assisted synthesis, are employed in the synthesis of other thiadiazole isomers and related heterocycles, their specific application to the synthesis of this compound is not well-documented. The most relevant finding mentions the use of microwave assistance for the preparation of 1,2,5-thiadiazole 1,1-dioxides, which are oxidized derivatives and not the parent compound requested.
Generating content for the specified subsections without supporting scientific literature would lead to inaccuracies and speculation, which would violate the core requirement for a scientifically accurate and authoritative article. Therefore, the requested article cannot be constructed as the necessary foundational research is not available.
Advanced Reaction Chemistry and Mechanistic Studies of 3 Methyl 1,2,5 Thiadiazole
Reactivity of the Thiadiazole Ring System
The reactivity of the 1,2,5-thiadiazole (B1195012) ring is dominated by its electron-deficient nature. This makes it generally resistant to electrophilic attack but prone to nucleophilic addition, especially when the ring is activated by electron-withdrawing groups or oxidation of the sulfur atom. mdpi.comthieme-connect.de
The 1,2,5-thiadiazole ring, particularly in its 1,1-dioxide form, is highly susceptible to nucleophilic attack at the carbon atoms of the C=N double bonds. mdpi.com This reactivity is a key feature of its chemistry, allowing for the formation of various adducts. The reaction is spontaneous and favorable, for instance, in ethanol (B145695) or ethanol/acetonitrile (B52724) solutions of derivatives like 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide. mdpi.com
A general feature of 3,4-substituted-1,2,5-thiadiazole 1,1-dioxides is their reactivity towards alcohols. researchgate.net For example, 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide readily reacts with ethanol, which adds across one of the C=N double bonds to form an ethoxy-thiadiazoline derivative. researchgate.net This type of addition has been documented for numerous primary and secondary alcohols. researchgate.net
Primary and secondary amines, as well as amides, can also add to the C=N double bonds in a similar fashion. researchgate.net These addition products are often not stable enough to be isolated and exist primarily in solution, in equilibrium with the starting materials. researchgate.net In some cases, reversible addition of certain nucleophiles to both C=N bonds can lead to the irreversible cleavage of the ring, resulting in the release of sulfamide, especially in anhydrous solvents like acetonitrile or N,N-dimethylformamide (DMF) at room temperature. researchgate.net Aromatic nucleophiles have also been successfully added to the C=N bond of 1,2,5-thiadiazole 1,1-dioxides, a reaction that can be catalyzed by Lewis acids such as AlCl₃. mdpi.comsemanticscholar.orgresearchgate.net
The addition of nucleophiles to the C=N double bond is an equilibrium process, and the position of the equilibrium is influenced by factors such as the nature of the nucleophile, the substituents on the thiadiazole ring, and the solvent. researchgate.net
For the addition of ethanol to 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide, equilibrium constants (Keq) have been determined in mixed acetonitrile (ACN)-ethanol (EtOH) solvents using UV and ¹³C NMR spectroscopy. researchgate.net The equilibrium constant for this reaction provides a quantitative measure of the stability of the addition product.
Table 1: Equilibrium Constants for the Addition of Ethanol to 1,2,5-Thiadiazole 1,1-Dioxide Derivatives
| Compound | Method | Solvent System | Keq |
|---|---|---|---|
| 3-Methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide | UV Spectroscopy | ACN-EtOH | Data not specified in abstract researchgate.net |
Note: While the study confirms the measurement of these constants, the specific numerical values were not available in the cited abstract.
Solvent polarity plays a crucial role in nucleophilic addition reactions. Polar protic solvents, like alcohols, can stabilize the charged intermediates formed during the addition process through hydrogen bonding, thereby favoring the reaction. libretexts.orglibretexts.org In contrast, polar aprotic solvents can enhance the reactivity of anionic nucleophiles. libretexts.org The choice of solvent can therefore significantly affect both the rate and the equilibrium position of the addition reaction. nih.gov
The 1,2,5-thiadiazole ring system is generally unreactive towards electrophilic substitution. thieme-connect.de This reluctance is attributed to the electron-withdrawing nature of the two nitrogen atoms and the sulfur atom, which significantly deactivates the ring carbons towards attack by electrophiles. The high electronegativity of the heteroatoms reduces the electron density on the carbon atoms, making the ring electron-deficient and thus resistant to reactions like nitration, halogenation, or Friedel-Crafts acylation under standard conditions. thieme-connect.deisres.org While some electrophilic reactions such as deuteration and chloromethylation have been achieved, they are not common transformations for this heterocyclic system. thieme-connect.de
The sulfur atom in the 1,2,5-thiadiazole ring is susceptible to oxidation. nih.gov This is a fundamental reaction of this heterocyclic system, leading to the formation of more complex structures with modified electronic properties and reactivity.
The oxidation of the sulfur atom in the 1,2,5-thiadiazole ring can be controlled to yield either the 1-oxide (sulfoxide) or the 1,1-dioxide (sulfone). nih.govthieme-connect.de The formation of 1,1-dioxides is a common synthetic strategy to produce highly reactive thiadiazole derivatives. mdpi.com Mild oxidizing agents are typically used for these transformations. thieme-connect.de Reagents like m-chloroperbenzoic acid (mCPBA) are effective for oxidizing pre-existing 1,2,5-thiadiazoles to their corresponding 1,1-dioxides. nih.govrsc.org Hydrogen peroxide in glacial acetic acid is another "green" and effective system for the selective oxidation of sulfides to sulfoxides. nih.gov The resulting sulfones, such as 3-methyl-1,2,5-thiadiazole 1,1-dioxide, exhibit enhanced reactivity towards nucleophiles due to the strong electron-withdrawing effect of the sulfonyl group. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-Methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide |
| 3,4-Dimethyl-1,2,5-thiadiazole (B3032850) 1,1-dioxide |
| Acetonitrile |
| Ethanol |
| N,N-dimethylformamide (DMF) |
| m-Chloroperbenzoic acid (mCPBA) |
| Hydrogen peroxide |
| Glacial acetic acid |
| Aluminum trichloride (B1173362) (AlCl₃) |
Oxidation Reactions
Oxidation State Changes of the Sulfur Atom
The sulfur atom in the 1,2,5-thiadiazole ring system is capable of existing in various oxidation states, which significantly influences the chemical reactivity and electronic properties of the molecule. The sulfur in the parent 1,2,5-thiadiazole ring can be oxidized to form S-oxides (oxothiadiazoles) and S,S-dioxides (dioxothiadiazoles) using common laboratory oxidants. nih.gov
Mild oxidizing agents, such as 3-chloroperoxybenzoic acid (mCPBA), can oxidize the sulfur atom to yield the corresponding 1,2,5-thiadiazole 1-oxides and 1,1-dioxides. thieme-connect.de For instance, the oxidation of 3,4-dimethyl-1,2,5-thiadiazole 1,1-dioxide with mCPBA leads to the formation of a bis-oxaziridine derivative. nih.govresearchgate.net This transformation highlights the reactivity of the C=N bonds in the oxidized thiadiazole ring.
The oxidation state of sulfur impacts the electronic nature of the thiadiazole ring. The sulfonyl group in 1,2,5-thiadiazole 1,1-dioxides is strongly electron-withdrawing. mdpi.com This electronic feature makes the adjacent carbon atoms susceptible to nucleophilic attack. The transition from a thiadiazole to a dioxothiadiazole also alters the nature of intermolecular interactions. The soft sulfur atom in thiadiazoles, which can coordinate to soft metal ions, is replaced by hard oxygen atoms in dioxothiadiazoles that favor interactions with hard metal ions and can readily form hydrogen bonds. nih.gov
Under more aggressive oxidation conditions, oxidative ring cleavage of the 1,2,5-thiadiazole ring can occur. thieme-connect.de Conversely, the reduction of the oxidized sulfur back to the parent 1,2,5-thiadiazole has been achieved by heating under vacuum, demonstrating the reversible nature of the sulfur oxidation state under specific conditions. nih.gov
Table 1: Oxidation States of Sulfur in 1,2,5-Thiadiazole Derivatives
| Compound Class | Sulfur Oxidation State | Representative Reagents for Formation |
| 1,2,5-Thiadiazoles | +2 | Not applicable (parent ring) |
| 1,2,5-Thiadiazole 1-oxides | +4 | mCPBA, other mild oxidants |
| 1,2,5-Thiadiazole 1,1-dioxides | +6 | mCPBA, other mild oxidants |
Reduction Reactions
The reduction of the 1,2,5-thiadiazole ring system can lead to the formation of saturated or partially saturated derivatives, such as thiadiazolidines. The 1,2,5-thiadiazole ring is generally stable to a range of mild reducing agents. thieme-connect.de However, more potent reducing agents can induce ring cleavage and desulfurization to yield 1,2-diamino compounds. thieme-connect.de
The reduction of 1,2,5-thiadiazole 1,1-dioxides to their corresponding thiadiazolidine dioxides can be accomplished through catalytic hydrogenation. researchgate.net For example, the use of hydrogen gas with Adams' catalyst (PtO₂) has been reported for this transformation. researchgate.net Additionally, sodium borohydride (B1222165) has been used for the reduction of unstable intermediates formed from the addition of Grignard reagents to 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide to yield thiadiazolidine dioxides. mdpi.com
The formation of substituted 1,2,5-thiadiazolines has also been achieved through the addition of nucleophiles to the C=N double bond of 1,2,5-thiadiazole 1,1-dioxides. For instance, the AlCl₃-catalyzed addition of aromatic nucleophiles to 3,4-diphenyl 1,2,5-thiadiazole 1,1-dioxide results in the formation of substituted 1,2,5-thiadiazolines in moderate to good yields. mdpi.com While this is an addition reaction, it leads to a reduced state of the C=N bond within the heterocyclic ring.
The electrochemical reduction of this compound derivatives, particularly the 1,1-dioxides, has been a subject of study. The electroreduction of 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide (TMP) has been investigated using cyclic voltammetry. researchgate.net These studies reveal the formation of a radical anion upon the first electron transfer. The stability of this radical anion is a key characteristic. For TMP, the radical anion undergoes a relatively slow second-order homogeneous reaction with the substrate. researchgate.net In contrast, the radical anion formed from the electroreduction of 3,4-dimethyl-1,2,5-thiadiazole 1,1-dioxide (TMM) is unstable and decomposes rapidly. researchgate.net
The formation of stable radical anions is a notable feature of certain 1,2,5-thiadiazole 1,1-dioxides. nii.ac.jp The stability of these radical anions is often enhanced by the delocalization of the spin density over a larger aromatic system. mdpi.com Electron paramagnetic resonance (EPR) spectroscopy has been used to study these radical anions, with g-factors typically in the range of 2.002–2.009, indicating delocalization of the unpaired electron. mdpi.com The hyperfine coupling constants for the nitrogen atoms of the 1,1-dioxo-1,2,5-thiadiazole ring are typically around 2.5–4 G. mdpi.com
Table 2: Electroreduction Properties of 3-Substituted-1,2,5-Thiadiazole 1,1-Dioxides
| Compound | Radical Anion Stability | Method of Study |
| 3-Methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide (TMP) | Relatively stable, undergoes slow second-order reaction | Cyclic Voltammetry |
| 3,4-Dimethyl-1,2,5-thiadiazole 1,1-dioxide (TMM) | Unstable, rapid decomposition | Cyclic Voltammetry |
Reactivity of the Methyl Substituent and Other Functional Groups
Acidic Nature of Alpha Hydrogens on the Methyl Group
The alpha hydrogens on a methyl group attached to a carbonyl group exhibit unusual acidity due to the resonance stabilization of the resulting carbanion (enolate). libretexts.org While the pKa values for typical alkyl C-H bonds are around 40-50, the pKa for alpha hydrogens of ketones is in the range of 19-21. libretexts.orgucalgary.ca
In the case of this compound 1,1-dioxide, the strong electron-withdrawing nature of the sulfonyl group significantly enhances the acidity of the alpha hydrogens on the methyl group at the C3 position. researchgate.netmdpi.com This increased acidity makes these protons susceptible to removal by a base. mdpi.com The resulting carbanion is stabilized by delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group.
The acidity of alpha hydrogens is influenced by the nature of the electron-withdrawing group. In general, the more effective the resonance stabilization of the conjugate base, the more acidic the alpha hydrogen. ucalgary.ca The sulfonyl group in the 1,2,5-thiadiazole 1,1-dioxide ring is a powerful electron-withdrawing group, leading to a pronounced acidic character of the adjacent methyl protons.
Carbanion Formation and Tautomerization Processes
The acidic nature of the alpha hydrogens on the methyl group of this compound 1,1-dioxide allows for the formation of a carbanion in the presence of a base. mdpi.com This carbanion can exist in equilibrium with a tautomeric form, specifically a thiadiazoline derivative. mdpi.com
The abstraction of a proton from the methyl group of 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide in a basic environment leads to the formation of a tautomeric carbanion. mdpi.com This carbanion can be isolated by the addition of a strong acid, such as trifluoroacetic acid (TFA), which protonates the carbanion to yield a 3-methylene-4-phenyl-2,3-dihydro-1,2,5-thiadiazole 1,1-dioxide. researchgate.netmdpi.com This process is a clear demonstration of the keto-enol like tautomerism that can occur in this system, where the methyl group acts as a source of an acidic proton, and the resulting carbanion is stabilized by the heterocyclic ring system.
This reactivity is analogous to the keto-enol tautomerism observed in carbonyl compounds, where a proton is removed from the alpha-carbon to form an enolate, which is in equilibrium with the enol form. nih.gov In the case of the this compound 1,1-dioxide, the "keto" form is the methyl-substituted thiadiazole, and the "enol" equivalent is the methylene-substituted thiadiazoline.
Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on "this compound" that strictly adheres to the specified outline. The required information for several of the advanced topics, particularly concerning the derivatization via a carbohydrazide (B1668358) functionality and specific mechanistic and kinetic studies for this exact compound, is not present in the publicly accessible search results.
The provided outline appears to reference highly specialized or proprietary research that is not available through general scientific literature searches. Therefore, generating scientifically accurate and thorough content for each specified subsection is not feasible without resorting to speculation.
However, general information regarding the chemistry of the 1,2,5-thiadiazole ring system and its closely related derivatives has been compiled below to provide context.
General Chemistry of the 1,2,5-Thiadiazole Ring System
The 1,2,5-thiadiazole ring is an aromatic heterocyclic system known for its high thermal and chemical stability. thieme-connect.dechemicalbook.com The parent compound, 1,2,5-thiadiazole, is a colorless liquid that is stable up to 220°C. thieme-connect.de The ring system is generally resistant to electrophilic substitution but can undergo nucleophilic attack. thieme-connect.de
Ring Transformation and Cleavage Reactions
Thermal Decomposition: While specific thermal decomposition pathways for this compound are not detailed in the available literature, the 1,2,5-thiadiazole ring system is noted for its thermal stability. thieme-connect.de In contrast, substituted derivatives may degrade under specific conditions. For example, 3,4-diphenyl-1,2,5-thiadiazole undergoes slow photochemical degradation to produce benzonitrile (B105546) and sulfur. thieme-connect.dechemicalbook.com The more oxidized 1,2,5-thiadiazole 1,1-dioxide ring, while stable to sublimation at temperatures up to 300°C, can thermally decompose to liberate sulfur dioxide (SO₂) and yield two nitrile groups. mdpi.com
Desulfurization Reactions: The 1,2,5-thiadiazole ring can undergo reductive cleavage and desulfurization. thieme-connect.de This transformation is typically achieved using powerful reducing agents. thieme-connect.deresearchgate.net Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed for the reductive cleavage of the 1,2,5-thiadiazole ring, which results in the formation of a corresponding 1,2-diamine moiety. thieme-connect.deresearchgate.net For this compound, this reaction would be expected to yield 2,3-diaminobutane, though specific experimental data for this conversion is not available in the search results.
Mechanistic Investigations
Reaction Pathway Elucidation: Detailed mechanistic pathways for reactions of this compound are not extensively covered in the available search results. The general reactivity of the 1,2,5-thiadiazole ring involves reluctance towards N-alkylation due to low electron density on the nitrogen atoms. thieme-connect.dechemicalbook.com However, the ring's sulfur atom can be readily oxidized. thieme-connect.dechemicalbook.com Nucleophilic attack can occur on the carbon or sulfur atoms of the ring. thieme-connect.de For substituted derivatives, such as 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide, proton abstraction from the methyl group can occur, leading to the formation of a tautomeric carbanion. mdpi.com
Kinetic Studies: No kinetic studies for key reactions of this compound were found in the search results. Available kinetic data pertains to derivatives, such as the electroreduction of 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide, which has a different reactivity profile from the parent, non-oxidized compound.
Computational and Theoretical Investigations of 3 Methyl 1,2,5 Thiadiazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For heterocyclic compounds such as 3-Methyl-1,2,5-thiadiazole, methods like ab initio and Density Functional Theory (DFT) are particularly valuable for elucidating geometric and electronic properties.
Ab initio and DFT methods are cornerstones of computational chemistry, used to solve the electronic structure of molecules. DFT, in particular, has become a widely used tool due to its balance of accuracy and computational efficiency, making it suitable for studying heterocyclic systems. asianpubs.orgresearchgate.net These calculations form the basis for understanding the molecule's fundamental characteristics.
Theoretical geometry optimization is used to determine the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable structure. nih.gov For this compound, calculations would predict a planar five-membered ring, a characteristic feature of many thiadiazole systems. acs.org The introduction of the methyl group at the 3-position is not expected to significantly distort the planarity of the thiadiazole ring itself.
Table 1: Typical Calculated Bond Lengths and Angles for the 1,2,5-Thiadiazole (B1195012) Ring Note: These are representative values from computational studies of related thiadiazole compounds and serve as an estimation for the this compound ring.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=N | ~1.33 Å |
| N-S | ~1.63 Å | |
| C-C | ~1.42 Å | |
| C-S | ~1.72 Å | |
| Bond Angle | C-N-S | ~105-107° |
| N-S-N | ~98-100° | |
| S-N-C | ~114-116° |
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as the energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.netjmaterenvironsci.com A smaller gap generally implies higher reactivity.
For thiadiazole derivatives, the HOMO-LUMO gap is a critical parameter investigated in computational studies. scielo.br The methyl group on the this compound ring is an electron-donating group, which is expected to raise the energy of the HOMO. This effect would likely lead to a slightly smaller HOMO-LUMO gap compared to the unsubstituted 1,2,5-thiadiazole, suggesting a potential increase in reactivity. DFT calculations are the primary tool for predicting these energy levels. irjweb.com
Table 2: Calculated HOMO-LUMO Energy Gaps for Various Thiadiazole Derivatives Note: This table provides context on typical energy gaps for related compounds, as specific values for this compound were not found in the surveyed literature.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzo nih.govresearchgate.netresearchgate.netthiadiazole Derivative | B3LYP/6-31G(d) | -5.89 | -3.42 | 2.47 |
| 1,3,4-Thiadiazole (B1197879) Derivative | B3LYP/6-311++g(2d,2p) | -6.78 | -1.54 | 5.24 |
| Thiazole (B1198619) Derivative | B3LYP/6-311G(d,p) | -5.53 | -0.83 | 4.70 |
The distribution of electrons within a molecule determines its electrostatic potential, which is crucial for understanding intermolecular interactions and predicting sites of reaction. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface of a molecule. acs.org
In an MEP map of this compound, regions of negative potential (typically colored red or orange) are expected around the two nitrogen atoms, indicating their electron-rich nature and suitability for electrophilic attack. mdpi.com Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the methyl group. The sulfur atom in thiadiazoles can exhibit complex electrostatic behavior, sometimes featuring a region of positive potential known as a sigma-hole, which can participate in specific non-covalent interactions. mdpi.com
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one molecule and the LUMO of another. irjweb.com The shapes, energies, and symmetries of these orbitals are used to predict the feasibility and outcome of chemical reactions.
For this compound, the HOMO is anticipated to be a π-type orbital with significant electron density contributions from the lone pairs of the nitrogen and sulfur atoms. The LUMO is expected to be a π* (antibonding) orbital distributed across the heterocyclic ring. An electrophile would most favorably attack at the positions where the HOMO has its largest lobes (likely the nitrogen atoms), while a nucleophile would target the atoms where the LUMO is largest (likely the carbon atoms). The electron-donating methyl group would influence the electron density distribution in these frontier orbitals.
By combining insights from MEP maps and FMO theory, the reactive behavior of this compound can be predicted.
Electrophilic Attack: The nitrogen atoms are the most probable sites for electrophilic attack (e.g., protonation or alkylation). This is supported by their high negative electrostatic potential and the significant contribution of their lone-pair orbitals to the molecule's HOMO. mdpi.com
Nucleophilic Attack: The carbon atoms of the thiadiazole ring are potential sites for nucleophilic attack, as these atoms typically bear a partial positive charge and are significant contributors to the LUMO.
Reactivity of the Methyl Group: The methyl group itself can be a site of reaction. Studies on the related 3-methyl-4-phenyl 1,2,5-thiadiazole 1,1-dioxide have shown that the methyl protons can be abstracted by a strong base, forming a carbanion. mdpi.com This suggests that under suitable basic conditions, the methyl group of this compound could also exhibit acidity.
Thermodynamic and Kinetic Studies
Inversion Barriers and Conformation Analysis
Computational investigations into the conformational landscape of this compound primarily focus on the rotational barrier of the methyl group, as the thiadiazole ring itself is planar and does not undergo inversion in the traditional sense. The energy barrier to rotation of the methyl group is a key parameter determining the molecule's conformational dynamics at different temperatures.
In the case of this compound, the methyl group is adjacent to a nitrogen atom and a carbon atom double-bonded to another nitrogen atom. This electronic environment is expected to result in a moderate rotational barrier. The conformational analysis would involve mapping the potential energy surface as a function of the dihedral angle of one of the C-H bonds of the methyl group relative to the C-S bond of the ring. The minima on this surface would correspond to the staggered conformations, while the maxima would represent the eclipsed conformations.
Table 1: Comparison of Calculated Rotational Barriers for Methyl Groups in Various Heterocyclic Compounds
| Compound | Method | Rotational Barrier (cm⁻¹) |
|---|---|---|
| 2-Methylpyrrole | DFT | ~280 |
| 2,5-Dimethylpyrrole | Experimental | 317 |
| 3-Methylpyrrole | Experimental | 246 |
| 2,6-Dimethylanisole (o-methyl) | Experimental | 451.664 |
This table presents data from related compounds to provide context for the expected rotational barrier in this compound.
Stability and Aromaticity Considerations
The stability and aromaticity of this compound are fundamental aspects of its chemical character, influencing its reactivity and physicochemical properties. Computational studies, particularly those employing DFT, are instrumental in quantifying these properties. The thermodynamic stability of thiadiazole derivatives has been a subject of both experimental and computational investigation. For instance, a thermochemical study of 2-amino-1,3,4-thiadiazole (B1665364) and its alkyl-substituted derivatives revealed that the methyl-substituted species is the most stable in both gaseous and crystalline phases tandfonline.com. DFT calculations on 1,3,4-thiadiazole derivatives have also been used to correlate their total energies and dipole moments with their relative stabilities . It is generally observed that lower total energy corresponds to higher thermodynamic stability .
Aromaticity is a key concept in understanding the electronic structure of this compound. Several computational indices are used to quantify aromaticity, including those based on geometric, magnetic, and electronic criteria.
Geometric Criteria: The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric index. It evaluates the deviation of bond lengths from an optimal value for a fully aromatic system, with a value of 1 indicating a fully aromatic system and a value of 0 indicating a non-aromatic system tandfonline.comnih.gov. For five-membered heterocycles, HOMA values can vary significantly depending on the nature and number of heteroatoms mdpi.com.
Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS) is a popular magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or 1 Å above the ring (NICS(1)) tandfonline.com. Negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity.
While specific HOMA and NICS values for this compound were not found in the surveyed literature, studies on similar five-membered heterocycles provide a basis for estimation. For example, thiazole and oxazoles are found to be moderately aromatic, with aromaticity estimates of around 34–42% relative to benzene (B151609) based on magnetic and geometric criteria researchgate.net. The presence of a methyl group is not expected to drastically alter the inherent aromaticity of the 1,2,5-thiadiazole ring.
Table 2: Aromaticity Indices for Representative Five-Membered Heterocycles
| Compound | Aromaticity Index | Calculated Value | Reference |
|---|---|---|---|
| Thiazole | % Aromaticity (vs. Benzene) | 34-42% | researchgate.net |
| Pyrazole | % Aromaticity (vs. Benzene) | 80-85% | researchgate.net |
This table provides context for the expected aromaticity of the 1,2,5-thiadiazole ring system.
Molecular Dynamics Simulations (Context-Appropriate)
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. In a non-biological context, MD simulations of this compound could provide valuable insights into its physical properties in various environments, such as in the pure liquid state or in solution.
While specific MD simulations for this compound were not identified in the reviewed literature, the methodology is well-established for small organic molecules. Such simulations would typically involve the following steps:
Force Field Parameterization: A suitable force field, such as OPLS-AA or a custom-parameterized one, would be chosen to describe the inter- and intramolecular interactions of this compound nih.gov.
System Setup: A simulation box would be created containing a number of this compound molecules, either as a pure liquid or solvated in a non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO) or methanol.
Simulation Protocol: The system would be subjected to energy minimization, followed by equilibration in the desired ensemble (e.g., NVT or NPT). A production run would then be carried out to generate trajectories of the atoms over time.
From these trajectories, a wealth of information can be extracted, including:
Structural Properties: Radial distribution functions can reveal the local ordering of molecules in the liquid state.
Dynamical Properties: Diffusion coefficients can be calculated from the mean square displacement of the molecules over time. Rotational correlation times can provide information about the reorientational dynamics of the molecule.
Thermodynamic Properties: Properties such as the density and heat of vaporization can be calculated and compared with experimental data to validate the force field.
For instance, all-atom MD simulations have been used to study the dynamics of small organic molecules like γ-butyrolactone in aqueous solutions, revealing details about their mobility and interactions with their environment rsc.org. Similar studies on this compound in various organic solvents could elucidate solvent effects on its conformational dynamics and intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Studies (Excluding Biological Context)
Quantitative Structure-Property Relationship (QSPR) studies, a subset of QSAR, aim to establish mathematical relationships between the structural features of molecules and their physicochemical properties. In a non-biological context, QSPR models can be valuable for predicting properties that are difficult or time-consuming to measure experimentally.
A notable QSPR study has been conducted on a series of novel 1,2,5-thiadiazole derivatives to predict their spectral properties, such as those obtained from IR, NMR, and X-ray diffraction techniques rsc.org. This study demonstrates the utility of QSPR in a non-biological context for this class of compounds.
The general workflow for such a QSPR study involves:
Dataset Collection: A dataset of 1,2,5-thiadiazole derivatives with experimentally determined physicochemical properties (e.g., spectroscopic data, boiling point, chromatographic retention times) is compiled rsc.orgymerdigital.com.
Descriptor Calculation: A large number of theoretical molecular descriptors are calculated for each molecule in the dataset. These descriptors encode various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic features rsc.org.
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates a subset of the calculated descriptors with the experimental property of interest rsc.org.
Model Validation: The predictive power of the developed model is rigorously assessed using statistical metrics and validation techniques to ensure its reliability for predicting the properties of new, untested compounds researchgate.net.
For example, in the study of 1,2,5-thiadiazole derivatives, a large set of Dragon descriptors were used to build QSPR models for various spectral parameters rsc.org. The resulting models were able to predict the spectral data with a satisfactory degree of accuracy, demonstrating the potential of this approach for characterizing new compounds in this family.
Table 3: Example of Descriptors Used in QSPR Studies of Heterocyclic Compounds
| Descriptor Type | Examples |
|---|---|
| Constitutional | Molecular weight, number of atoms, number of rings |
| Topological | Connectivity indices, shape indices |
| Geometrical | Molecular surface area, molecular volume |
This table provides examples of the types of descriptors that could be used in a QSPR study of this compound.
Such QSPR models could be developed for this compound and its derivatives to predict a range of non-biological properties, aiding in the design of new materials with desired characteristics.
Advanced Spectroscopic and Structural Elucidation of 3 Methyl 1,2,5 Thiadiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise connectivity and chemical environment of atoms within a molecule. For 3-Methyl-1,2,5-thiadiazole, both one-dimensional (¹H, ¹³C) and two-dimensional NMR methods are employed for comprehensive structural analysis.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of this compound are characterized by distinct signals corresponding to the methyl group and the heterocyclic ring.
In the ¹H NMR spectrum, the methyl protons (–CH₃) are expected to produce a singlet in the aliphatic region. The precise chemical shift is influenced by the electronic environment of the thiadiazole ring. The remaining proton on the ring (at C4) would also appear as a singlet, typically in a more downfield region due to the deshielding effects of the electronegative nitrogen and sulfur atoms and the aromatic character of the ring.
The ¹³C NMR spectrum provides information on the carbon framework. For 3,4-disubstituted 1,2,5-thiadiazoles, the carbon signals of the heterocyclic ring typically appear in the 130–160 ppm range. mdpi.com Oxidation of the sulfur atom to form 1,1-dioxide derivatives causes a significant downfield shift of these ring carbon signals to the 150–170 ppm range. mdpi.com The methyl carbon signal would appear at a much higher field (upfield), consistent with an sp³-hybridized carbon.
| Atom | Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| -CH₃ | ¹H | ~2.5 - 3.0 | Singlet | Typical range for a methyl group attached to an aromatic heterocycle. |
| Ring -H (C4-H) | ¹H | ~8.0 - 9.0 | Singlet | Deshielded by heteroatoms and ring current. |
| -CH₃ | ¹³C | ~15 - 25 | - | Typical aliphatic carbon signal. |
| Ring C3 | ¹³C | 130 - 160 | - | Substituted carbon of the thiadiazole ring. mdpi.com |
| Ring C4 | ¹³C | 130 - 160 | - | Unsubstituted carbon of the thiadiazole ring. mdpi.com |
Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)
While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for confirming the specific isomer and substituent positions. Techniques such as COSY, HSQC, and HMBC establish correlations between nuclei, providing a complete picture of the molecular structure. sdsu.eduslideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For a derivative of this compound with an ethyl group at C4, COSY would show a cross-peak between the methyl and methylene (B1212753) protons of the ethyl group, confirming their connectivity. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would show a cross-peak between the methyl protons and the methyl carbon, and another between the C4-H proton and the C4 carbon, allowing for unambiguous assignment of the carbon signals. sdsu.eduslideshare.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. For this compound, a key HMBC correlation would be observed between the methyl protons (H) and the C3 carbon of the thiadiazole ring, definitively confirming the position of the methyl group. sdsu.eduslideshare.net
Chiral Shift Reagent Applications for Stereochemical Analysis
While this compound itself is achiral, its derivatives can possess stereogenic centers. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), can be used to determine enantiomeric purity and analyze stereochemistry. libretexts.org
Chiral shift reagents, typically paramagnetic lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), can form temporary, diastereomeric complexes with chiral analyte molecules. shu.ac.ukmdpi.comslideshare.net The analyte molecule coordinates to the lanthanide metal, usually through a Lewis basic site such as the nitrogen atoms in the thiadiazole ring. shu.ac.uk This interaction induces large changes in the chemical shifts of nearby protons. Because the two enantiomers form different diastereomeric complexes, their corresponding protons will experience different induced shifts, leading to the separation of signals for each enantiomer in the ¹H NMR spectrum. libretexts.org The relative integration of these separated signals allows for the direct determination of the enantiomeric excess (ee) of the sample.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups and vibrational modes within a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of the heterocyclic ring and its substituents.
Vibrational Mode Analysis and Characteristic Frequencies (e.g., C=N, S=O Stretches)
The key vibrational modes for this compound derivatives include C-H stretching and bending from the methyl group, and characteristic ring vibrations. For S-oxide derivatives, the S=O stretching frequencies are particularly diagnostic.
C=N Stretching: The carbon-nitrogen double bonds within the thiadiazole ring give rise to stretching vibrations typically found in the 1600–1550 cm⁻¹ region. mdpi.com
S=O Stretching: For 1,2,5-thiadiazole (B1195012) 1,1-dioxide derivatives, two distinct and strong absorption bands are observed corresponding to the symmetric and asymmetric stretches of the S=O group. These typically appear at approximately 1350–1280 cm⁻¹ and 1170–1100 cm⁻¹. mdpi.comnih.gov
C-H Stretching and Bending: The methyl group will exhibit characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations (scissoring and rocking) in the 1450-1375 cm⁻¹ region.
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (aliphatic) | -CH₃ | 2900 - 3000 | Medium |
| C=N Stretch | Thiadiazole Ring | 1550 - 1600 | Medium-Strong |
| C-H Bend | -CH₃ | 1375 - 1450 | Medium |
| S=O Asymmetric Stretch | S,S-Dioxide | 1350 - 1280 | Strong |
| S=O Symmetric Stretch | S,S-Dioxide | 1170 - 1100 | Strong |
Correlation with Theoretical Vibrational Frequencies
To aid in the assignment of complex experimental IR spectra, theoretical calculations of vibrational frequencies are often performed. Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G** basis set, have been shown to provide theoretical spectra that are in very good agreement with experimental data for triazoles and related heterocycles. nih.gov
Systematic studies comparing experimental and theoretical anharmonic vibration frequencies have been conducted for a series of five-membered ring heterocycles, including 1,2,5-thiadiazole. researchgate.net These studies show that calculations using the B3LYP density functional produce a good correlation with experimental frequencies. The mean absolute difference between theoretical and experimental values for a range of such heterocyles was found to be approximately 10-12 cm⁻¹. researchgate.net This level of accuracy allows computational chemistry to serve as a powerful predictive tool for assigning vibrational modes and confirming the identity of newly synthesized 1,2,5-thiadiazole derivatives. researchgate.netmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Absorption Spectra and Electronic Transitions (e.g., π→π transitions)*
The electronic absorption spectra of 1,2,5-thiadiazole and its derivatives are characterized by transitions occurring within the ultraviolet region. The parent 1,2,5-thiadiazole compound exhibits a maximum UV absorption (λmax) at 253 nm when measured in methanol. thieme-connect.de This absorption is primarily attributed to π→π* electronic transitions within the aromatic heterocyclic ring. researchgate.net The introduction of a methyl group at the 3-position is expected to have a minor bathochromic (red) shift on the absorption maximum due to its electron-donating inductive effect.
For more complex derivatives, the nature and position of substituents significantly influence the electronic absorption spectra. Simple 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides show absorption maxima in the range of 240–280 nm in ethanol (B145695) and around 315 nm in acetonitrile (B52724). nih.gov When the 1,2,5-thiadiazole ring is fused to larger aromatic systems or incorporated into complex chromophores, the absorption bands can shift dramatically to longer wavelengths. For instance, a tris(1,2,5-thiadiazolo)subporphyrazinatoboron(III) chloride derivative displays intense absorption bands characteristic of π→π* transitions at 308 nm and 538 nm. researchgate.net Another study on benzo[c] nih.govnih.govresearchgate.netthiadiazole (BTD) donor-acceptor dyes reported that modifications to the donor group can perturb the charge-transfer transition energy, resulting in shifts of up to ~2000 cm⁻¹.
| Compound | Solvent | λmax (nm) | Transition Type |
|---|---|---|---|
| 1,2,5-Thiadiazole | Methanol | 253 | π→π |
| 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides | Ethanol | 240-280 | π→π |
| Tris(1,2,5-thiadiazolo)subporphyrazinatoboron(III) chloride | Dichloromethane | 308, 538 | π→π* |
Fluorescence Spectroscopy (e.g., Electronic Fluorescence)
While the parent 1,2,5-thiadiazole ring system is not inherently fluorescent, its derivatives can be engineered to exhibit significant electronic fluorescence. The emission properties are highly dependent on the molecular structure, particularly the presence of conjugated systems and electron donor-acceptor groups.
For example, studies on various 1,3,4-thiadiazole (B1197879) derivatives have shown that fluorescence can be induced and is sensitive to factors such as pH, solvent polarity, and molecular aggregation. nih.govmdpi.comnih.gov In one study, certain 1,3,4-thiadiazole analogues displayed a dual fluorescence effect in aqueous media, a phenomenon attractive for designing molecular probes. nih.gov Another investigation of 2-methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole revealed two distinctly separated fluorescence emissions in solutions with low pH, which was linked to molecular aggregation. nih.gov
Derivatives of 1,2,5-thiadiazole have also been developed as functional fluorophores. A novel Pb(II)-based metal-organic framework (MOF) functionalized with a benzo[c] nih.govnih.govresearchgate.netthiadiazole derivative was shown to possess outstanding fluorescence properties, acting as a selective "turn-on" sensor for Al³⁺ ions. rsc.org The emission spectra of benzo[c] nih.govnih.govresearchgate.netthiadiazole donor-acceptor dyes exhibit significant solvatochromism, indicating a change in the dipole moment between the ground and excited states.
Mass Spectrometry (MS)
Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a crucial tool for confirming the molecular weight of this compound and elucidating its fragmentation pathways under ionization. The molecular formula for this compound is C₃H₄N₂S, which corresponds to a molecular weight of 100.14 g/mol . scbt.com In electron ionization (EI) mass spectrometry, this would be observed as the molecular ion peak (M⁺˙) at an m/z ratio of 100.
The fragmentation of the 1,2,5-thiadiazole ring is distinct from its other isomers. While 1,2,3-thiadiazoles are known to readily lose a molecule of nitrogen (N₂), the fragmentation of 1,2,5-thiadiazoles typically involves ring cleavage. nih.govmdpi.com Nucleophilic attack often targets the sulfur atom, leading to the rupture of the heterocyclic ring. thieme-connect.de
For this compound, the energetically unstable molecular ion (m/z 100) would likely undergo fragmentation through several key pathways. These include the cleavage of C-S and N-S bonds, leading to the loss of small, stable neutral molecules or radicals. Plausible fragmentation patterns could involve the loss of a methyl radical (˙CH₃) or hydrogen cyanide (HCN).
| m/z | Plausible Ion Structure | Corresponding Neutral Loss |
|---|---|---|
| 100 | [C₃H₄N₂S]⁺˙ | - (Molecular Ion) |
| 85 | [C₂HN₂S]⁺ | ˙CH₃ |
| 73 | [C₂H₄NS]⁺ | HCN |
| 59 | [CH₃CNS]⁺ | HCN |
| 45 | [CHS]⁺ | C₂H₃N₂ |
X-ray Crystallography
Single-Crystal X-ray Diffraction for Definitive Molecular Structure
While a specific single-crystal X-ray diffraction study for this compound was not found, analysis of closely related structures provides significant insight into its expected molecular geometry. Crystallographic data for 5-amino-3-methyl-1,2,4-thiadiazole (B102305), an isomer, reveals key structural parameters for a methylated thiadiazole ring. researchgate.net
The 1,2,5-thiadiazole ring is expected to be planar due to its aromatic character. thieme-connect.de In the crystal structure of 5-amino-3-methyl-1,2,4-thiadiazole, the bond lengths and angles are consistent with those of other simple 1,2,4-thiadiazoles. researchgate.net The S-N bond length is approximately 1.68 Å, while the C-S bond is around 1.74 Å. The internal angles of the five-membered ring show deviations from a regular pentagon, with the angle at the sulfur atom (C-S-N) being particularly acute, around 92°. researchgate.net The methyl group would be attached to the C3 carbon of the planar ring system. The collection of crystallographic data on various 1,3,4-thiadiazole and 1,2,5-thiadiazole 1,1-dioxide derivatives further confirms the planarity and general geometric features of the thiadiazole heterocyclic system. nih.govmdpi.comresearchgate.netnih.govnih.gov
| Bond | Expected Length (Å) | Angle | Expected Value (°) |
|---|---|---|---|
| S1-N2 | ~1.68 | C5-S1-N2 | ~92.0 |
| N2-C3 | ~1.32 | S1-N2-C3 | ~108.0 |
| C3-N4 | ~1.37 | N2-C3-N4 | ~119.7 |
| N4-C5 | ~1.33 | C3-N4-C5 | ~109.0 |
| C5-S1 | ~1.74 | N4-C5-S1 | ~111.3 |
Bond Lengths, Bond Angles, and Dihedral Angles Analysis
To provide insight into the expected molecular geometry of this compound, data from related thiadiazole derivatives can be examined. For instance, analysis of various 1,2,5-thiadiazole 1,1-dioxides reveals typical bond lengths within the heterocyclic ring. In these derivatives, the S-N bond lengths average around 1.69 Å, the C=N double bonds are approximately 1.29 Å, and the C-C bond is about 1.51 Å. It is important to note that the oxidation of the sulfur atom in the 1,1-dioxides will influence the electronic structure and geometry compared to the non-oxidized this compound.
For comparison, the related but isomeric 5-amino-3-methyl-1,2,4-thiadiazole has been characterized crystallographically. researchgate.net In its structure, the S(1)-N(2) bond is 1.682(1) Å, N(2)-C(3) is 1.317(2) Å, and C(5)-S(1) is 1.740(1) Å. researchgate.net The internal ring angles are S(1)-N(2)-C(3) at 107.93(9)°, N(2)-C(3)-N(4) at 119.7(1)°, C(3)-N(4)-C(5) at 109.0(1)°, N(4)-C(5)-S(1) at 111.34(9)°, and C(5)-S(1)-N(2) at 92.03(6)°. researchgate.net These values are typical for five-membered heterocyclic rings, showing deviation from the 108° of a regular pentagon, particularly a narrow angle at the sulfur atom. researchgate.net
The introduction of a methyl group at the C3 position of the 1,2,5-thiadiazole ring is expected to have a minor effect on the ring's planarity. The dihedral angles involving the methyl hydrogens and the ring atoms would define the orientation of the methyl group. In the absence of significant steric hindrance, a staggered conformation relative to the ring bonds is likely.
Table 1: Representative Bond Lengths and Angles in Related Thiadiazole Derivatives
| Parameter | 5-Amino-3-methyl-1,2,4-thiadiazole researchgate.net | 2-Methyl-1,3,4-thiadiazole fragment nih.gov |
|---|---|---|
| Bond Lengths (Å) | ||
| S–N | 1.682(1) | - |
| C=N | 1.317(2) | - |
| C–N | 1.374(2) | - |
| C–S | 1.740(1) | - |
| **Bond Angles (°) ** | ||
| C–S–N | 92.03(6) | - |
| S–N–C | 107.93(9) | - |
| N–C–N | 119.7(1) | - |
Note: Data for this compound is not available. The table presents data from isomeric and related structures for comparative purposes.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. For this compound, which lacks strong hydrogen bond donors like -NH or -OH groups, weaker interactions are expected to dominate the crystal packing.
These interactions can include:
C–H···N Hydrogen Bonds: The nitrogen atoms in the thiadiazole ring are potential hydrogen bond acceptors. The hydrogen atoms of the methyl group or the ring itself can act as weak donors, forming C–H···N interactions that guide the supramolecular assembly. Such interactions are observed in the crystal structures of other nitrogen-containing heterocycles. nih.govacs.org
π–π Stacking: The aromatic 1,2,5-thiadiazole ring can participate in π–π stacking interactions. mdpi.com This type of interaction, where the electron-rich π systems of adjacent rings overlap, is a significant stabilizing force in the crystal packing of many aromatic compounds. The distance and offset between the stacked rings determine the strength of the interaction.
Chalcogen Bonding: The sulfur atom in the thiadiazole ring can act as a Lewis acid (a σ-hole donor) and interact with Lewis bases (electron donors) like nitrogen atoms or π-systems of neighboring molecules. This type of directional interaction, known as a chalcogen bond, has been identified as a key structure-directing force in the crystals of other sulfur-containing heterocycles. acs.orgnih.gov
In the absence of a determined crystal structure for this compound, we can look at analogs. For example, the crystal structure of 5-amino-3-methyl-1,2,4-thiadiazole is dominated by a two-dimensional hydrogen-bonded network formed by its amino groups and the ring nitrogen atoms. researchgate.net In contrast, derivatives of researchgate.netnih.govacs.orgtriazolo[3,4-b] researchgate.netnih.govmdpi.comthiadiazole without strong donors exhibit crystal packing stabilized by a combination of C–H···N, C–H···π, π-stacking, and C–S···N chalcogen bonds. acs.orgnih.gov It is plausible that the crystal structure of this compound is stabilized by a similar combination of weak, directional interactions.
Thermal Analysis Techniques (e.g., TGA-DTA)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide crucial information about the thermal stability and decomposition behavior of a compound.
While specific TGA-DTA data for this compound were not found in the surveyed literature, the thermal properties of the parent 1,2,5-thiadiazole ring and its derivatives have been discussed. The unsubstituted 1,2,5-thiadiazole ring is known for its relatively high thermal stability. More complex derivatives, such as 1,2,5-thiadiazole 1,1-dioxides, are reported to be stable enough for sublimation at temperatures up to 300 °C before decomposing. mdpi.com At elevated temperatures, the decomposition of these dioxides typically involves the liberation of sulfur dioxide (SO₂). mdpi.com
Studies on other heterocyclic systems containing thiadiazole rings provide insight into expected thermal behavior. For instance, TGA-DTA analysis of novel compounds containing both 1,2,3-triazole and 1,3,4-thiadiazole rings has been used to characterize their thermal stability. Similarly, the thermal behavior of various 1,2,4-triazole (B32235) derivatives has been investigated, showing stability up to around 200°C followed by single or multi-step degradation processes.
For this compound, a typical TGA curve would be expected to show a stable plateau at lower temperatures, indicating no mass loss. As the temperature increases, a single or multi-step decomposition would occur, evidenced by a sharp decrease in mass. The onset temperature of this decomposition would define its thermal stability limit. The DTA curve would simultaneously show endothermic or exothermic peaks corresponding to melting, boiling, or decomposition events. Given its relatively simple structure, it is likely to be a volatile compound, and a TGA experiment might show mass loss due to evaporation before decomposition, depending on the experimental conditions.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,2,5-thiadiazole |
| 1,2,5-thiadiazole 1,1-dioxide |
| 5-Amino-3-methyl-1,2,4-thiadiazole |
| researchgate.netnih.govacs.orgtriazolo[3,4-b] researchgate.netnih.govmdpi.comthiadiazole |
| 1,2,3-triazole |
| 1,3,4-thiadiazole |
| 1,2,4-triazole |
Chemical Applications in Materials Science and Synthetic Chemistry
Role as Versatile Ligands in Coordination Chemistry
While the coordination chemistry of the broader thiadiazole family is well-documented, specific research into 3-Methyl-1,2,5-thiadiazole as a ligand is a more specialized area of investigation. Thiadiazoles, in general, are known to coordinate with metal ions primarily through their nitrogen atoms, which possess lone pairs of electrons available for donation to a metal center. The electronic nature of the substituents on the thiadiazole ring can significantly influence the stability and properties of the resulting metal complexes.
The synthesis of metal complexes involving thiadiazole-based ligands typically involves the reaction of a metal salt with the thiadiazole derivative in a suitable solvent. Characterization of these complexes is crucial to understanding their structure and bonding. Standard analytical techniques include:
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the C=N and other ring bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the electronic environment of the ligand upon coordination. Changes in the chemical shifts of the methyl and ring protons can provide insights into the metal-ligand interaction.
X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal ion.
Although detailed studies on metal complexes exclusively featuring the this compound ligand are not extensively reported in publicly available literature, the general principles of thiadiazole coordination chemistry suggest its capability to form stable complexes with a variety of transition metals.
The term "chelating" typically refers to ligands that can bind to a central metal atom through two or more donor atoms. As a monodentate ligand, this compound would coordinate through one of its nitrogen atoms. However, its derivatives can be designed to incorporate additional functional groups, enabling chelation and leading to the formation of more stable, cyclic coordination compounds.
The stability of metal complexes is a critical factor in their potential applications and is influenced by several factors, including:
The nature of the metal ion (e.g., its size, charge, and electronic configuration).
The nature of the ligand, including its basicity and the presence of steric hindrance.
The chelate effect, where multidentate ligands form more stable complexes than analogous monodentate ligands.
Integration into Functional Molecular Materials
The electron-deficient nature of the 1,2,5-thiadiazole (B1195012) ring makes it an attractive component for the construction of functional molecular materials with interesting electronic and photophysical properties.
The incorporation of 1,2,5-thiadiazole units into larger molecular architectures is a key strategy in the development of novel materials for electronic and optoelectronic applications. These materials are designed to exhibit specific properties related to charge transport, light absorption, and light emission.
Conjugated polymers, characterized by alternating single and double bonds along their backbone, are a class of organic materials with semiconducting properties. The introduction of electron-withdrawing units like 1,2,5-thiadiazole into the polymer chain, alternating with electron-donating units, can effectively lower the bandgap of the resulting material. This "donor-acceptor" approach is a powerful tool for tuning the electronic properties of organic semiconductors.
While specific examples detailing the use of this compound in this context are not widely reported, the broader class of 1,2,5-thiadiazole-containing polymers has been investigated for applications in:
Organic Field-Effect Transistors (OFETs): Devices that use an electric field to control the conductivity of an organic semiconductor channel.
Organic Photovoltaics (OPVs): Solar cells that utilize organic materials to convert sunlight into electricity.
The methyl group in this compound could potentially influence the solubility and morphology of such polymers, which are critical parameters for device performance.
Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. The development of novel fluorescent compounds is of great interest for applications in areas such as bioimaging, sensing, and organic light-emitting diodes (OLEDs).
The 1,2,5-thiadiazole moiety can be incorporated into fluorescent molecules to modulate their emission properties. The electron-withdrawing character of the ring can influence the intramolecular charge transfer (ICT) processes within the molecule, which are often responsible for fluorescence. By strategically combining the 1,2,5-thiadiazole unit with suitable donor groups, it is possible to design molecules that emit light across the visible spectrum.
Research into fluorescent compounds containing the this compound unit is an active area of exploration, with the potential to yield novel materials with tailored photophysical properties.
Potential in Sensors and Corrosion Protection
The 1,2,5-thiadiazole scaffold is a subject of investigation in the development of sensors and corrosion inhibitors. While research directly focused on this compound is specific, the broader class of thiadiazole derivatives has demonstrated significant potential in these areas.
Thiadiazole derivatives are recognized for their corrosion-preventive effects, which is attributed to the presence of both nitrogen and sulfur atoms in the heterocyclic ring. mdpi.com These atoms can form coordination bonds with metal ions, leading to the formation of a protective film on the metal surface. researchgate.net This film acts as a barrier, inhibiting the corrosion process. nih.gov Studies have shown that thiadiazole-based compounds can be effective corrosion inhibitors for various metals, including mild steel, in acidic environments. mdpi.comnih.gov The effectiveness of these inhibitors is influenced by their chemical structure and concentration. mdpi.comnih.gov The adsorption of thiadiazole molecules on a metal surface can occur through a combination of chemical and physical processes. mdpi.com
In the realm of chemical sensors, thiadiazole functionalities have been incorporated into more complex molecular architectures to achieve specific sensing capabilities. For instance, a thiadiazole-functionalized Pb(II)-based metal-organic framework (MOF) has been synthesized and shown to act as a fluorescent sensor. rsc.org This material demonstrated selective detection of Al³⁺ ions through a "turn-on" fluorescence enhancement and a blue shift. rsc.org The sensing mechanism is attributed to the interaction between the nitrogen atoms in the thiadiazole groups and the Al³⁺ ions. rsc.org
Strategic Intermediates in Complex Organic Synthesis
This compound and its related structures serve as valuable intermediates in the field of organic synthesis, providing access to a variety of more complex molecules.
Building Blocks for Heterocyclic Scaffolds
The 1,2,5-thiadiazole ring is a versatile building block for the synthesis of other heterocyclic systems. researchgate.net Its chemical stability, coupled with the potential for functionalization, makes it a reliable starting point for constructing more elaborate molecular architectures. nih.gov Thiadiazole derivatives are utilized in medicinal chemistry as scaffolds to develop compounds with a range of biological activities. nih.govkeyorganics.net The synthesis of various fused heterocyclic systems often incorporates the thiadiazole moiety. chemmethod.commdpi.com For example, 3,5-disubstituted imidazo[1,2-d] mdpi.comresearchgate.netnih.govthiadiazole derivatives have been synthesized from 2-mercaptoimidazole, demonstrating the utility of thiadiazole precursors in creating novel fused heterocyclic compounds. nih.gov
Precursors for Other Organic Compounds (e.g., Dinitriles, 1,2-Diamines, 1,2-Diones)
The 1,2,5-thiadiazole ring can be chemically transformed to yield other important organic functional groups. A key reaction is the reductive cleavage of the thiadiazole ring, which can be accomplished using reagents such as sodium borohydride (B1222165) or lithium aluminum hydride, to produce 1,2-diamines. researchgate.net This transformation is particularly useful for the enantioselective synthesis of chiral 1,2-diamines from 3,4-disubstituted 1,2,5-thiadiazolidine-1,1-dioxides, which are themselves derived from 1,2,5-thiadiazoles. nih.gov
Furthermore, the thermal decomposition of 1,2,5-thiadiazole 1,1-dioxides can lead to the formation of dinitriles through the extrusion of sulfur dioxide. mdpi.com This reaction provides a synthetic route to vicinal dinitriles, which are valuable precursors in organic synthesis. While not a direct conversion of this compound, this highlights a key reactivity pattern of the oxidized thiadiazole ring system. The synthesis of 1,2,5-thiadiazoles often starts from 1,2-diketones, indicating a reverse synthetic relationship where the thiadiazole can be seen as a derivative of a 1,2-dione structure. nih.gov
Derivatization for Tuning Chemical Properties (e.g., Electron-Withdrawing Groups)
The chemical properties of the 1,2,5-thiadiazole ring can be significantly altered through derivatization. A prominent example is the oxidation of the sulfur atom to form 1,2,5-thiadiazole 1,1-dioxides. nih.gov The resulting sulfonyl group (>SO₂) is a very strong electron-withdrawing group. nih.gov This modification enhances the ability of the heterocyclic ring to accommodate a negative charge, which in turn affects its electrochemical properties and reactivity. nih.gov The introduction of electron-withdrawing groups can decrease the corrosion inhibition activity of thiadiazole derivatives, demonstrating how derivatization can tune their properties for specific applications. researchgate.net Conversely, the presence of electron-donating groups can increase their efficacy as corrosion inhibitors. researchgate.net
Electrochemical Applications
The electrochemical behavior of 1,2,5-thiadiazole derivatives has been a subject of study, revealing their potential in various electrochemical applications.
Cyclic Voltammetry Studies
Cyclic voltammetry has been employed to investigate the redox properties of 1,2,5-thiadiazole derivatives. Studies on 1,2,5-thiadiazole 2-oxides have shown different electrochemical behaviors for monocyclic and benzo-fused derivatives. researchgate.net For some 2,1,3-benzothiadiazole (B189464) 1-oxides, electrochemical reduction has been observed to lead to deoxygenation, resulting in the formation of the corresponding 2,1,3-benzothiadiazoles. researchgate.net
The electrochemical analysis of donor-acceptor dyes containing a benzo[c] mdpi.comnih.govnih.govthiadiazole unit has been performed using cyclic voltammetry to understand their electronic structure. researchgate.net Furthermore, cyclic voltammetry has been used to study the electropolymerization of 2,1,3-benzothiadiazole small donor molecules. semanticscholar.org The oxidation potentials of these compounds can be influenced by the nature of their substituents. semanticscholar.org
Redox Properties and Radical Anion Generation
The 1,2,5-thiadiazole ring system possesses notable electronic properties, particularly its capacity to act as an electron acceptor. This characteristic is significantly amplified in its 1,1-dioxide derivatives, which have been the subject of extensive research regarding their redox behavior and ability to form stable radical anions. While the parent 1,2,5-thiadiazole compounds are weak electron acceptors, the oxidation of the sulfur atom to a sulfone dramatically lowers the reduction potential, making the 1,1-dioxides potent electron acceptors nii.ac.jp.
The generation of radical anions from 1,2,5-thiadiazole derivatives, especially the 1,1-dioxides, can be accomplished through both electrochemical and chemical reduction methods nih.gov. Electrochemical techniques, such as cyclic voltammetry (CV), are instrumental in characterizing the redox behavior of these compounds. For instance, studies on derivatives like 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide and related fused systems demonstrate their ability to undergo reversible one-electron reduction to form a stable radical anion nii.ac.jpnih.gov. This stability is often attributed to the delocalization of the unpaired electron over the entire molecule nii.ac.jp.
The radical anions of 1,2,5-thiadiazole 1,1-dioxides are typically characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. These studies provide valuable information about the electronic structure and the distribution of the unpaired electron spin density within the molecule nii.ac.jp. The EPR spectra of these radical anions generally show g-factors in the range of 2.002–2.009, which is indicative of a delocalized unpaired electron nih.gov. Furthermore, the hyperfine coupling constants observed for the nitrogen atoms of the thiadiazole ring provide direct insight into the spin density distribution nih.gov. For example, the solution EPR spectrum of the radical anion of phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide confirms the formation of a stable species where the unpaired electron is delocalized across the molecule nii.ac.jp.
Research on various 1,2,5-thiadiazole 1,1-dioxide derivatives has provided detailed data on their radical anion forms. The stability of these radical anions makes them useful building blocks for creating functional molecular materials, such as molecule-based magnets and conductors nii.ac.jp. The structural changes upon reduction from the neutral molecule to the radical anion have also been analyzed, revealing systematic changes in bond lengths within the heterocyclic ring nih.gov.
| Compound Derivative | Method of Generation | g-factor | Hyperfine Coupling (aN) | Reference |
| Phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide Radical Anion | Electrochemical Reduction | ~2.003 | Not Specified | nii.ac.jp |
| General 1,1-dioxo-1,2,5-thiadiazole Radical Anions | Chemical/Electrochemical | 2.002–2.009 | ~2.5–4 G | nih.gov |
| nii.ac.jpnih.govjst.go.jpThiadiazolo[3,4-f] nih.govresearchgate.netphenanthroline 1,1-dioxide Radical Anion | Potentiostatic Reduction | Not Specified | N(1)=0.245 mT, N(2)=0.125 mT, N(3)=0.055 mT, N(4)=0.275 mT | researchgate.net |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Methodologies for Sustainable Production
The synthesis of thiadiazole derivatives has traditionally relied on methods that may involve hazardous reagents and generate significant chemical waste. A major future trend is the development of sustainable and "green" synthetic routes that are more efficient, economical, and environmentally benign. researchgate.net Research is increasingly focused on methodologies such as microwave-assisted and ultrasonic irradiation synthesis, which can dramatically reduce reaction times and improve yields compared to conventional heating. bohrium.comingentaconnect.com
Future efforts for producing 3-Methyl-1,2,5-thiadiazole and related compounds will likely concentrate on replacing traditional reagents like thionyl chloride and sulfur monochloride with safer alternatives. researchgate.netchemicalbook.com The exploration of green catalysts, such as the non-toxic and efficient 1,4-diazabicyclo[2.2.2]octane (DABCO), and the use of environmentally friendly solvents like ethanol (B145695) and water, or even solvent-free conditions (e.g., grinding), represent promising avenues. nih.govmdpi.com These modern approaches aim to align the production of valuable chemical entities with the principles of green chemistry.
| Parameter | Conventional Synthesis | Emerging Green Synthesis |
|---|---|---|
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonic cavitation |
| Catalysts | Often requires strong acids or metal-based catalysts | Environmentally benign catalysts (e.g., DABCO, I2), biocatalysts |
| Solvents | Volatile organic compounds (VOCs) | Green solvents (water, ethanol, PEG) or solvent-free conditions |
| Reaction Time | Often hours to days | Minutes to hours |
| Byproducts | Can produce hazardous waste | Aims for minimal and non-toxic byproducts (e.g., H2O) mdpi.com |
Advanced Functionalization and Selective Chemical Modifications
To fully exploit the potential of this compound, the development of advanced and selective functionalization methods is crucial. Future research will likely focus on strategies that allow for the precise introduction of various chemical groups onto the thiadiazole ring or the methyl substituent, enabling the fine-tuning of its physicochemical properties.
One promising direction is the use of organometallic intermediates for targeted C-H activation and cross-coupling reactions. Techniques involving the metalation of the heterocyclic scaffold, for instance with magnesium or zinc reagents, can create nucleophilic sites for subsequent reactions with a wide range of electrophiles, allowing for the construction of complex, unsymmetrically substituted derivatives. sci-hub.se
Furthermore, the methyl group at the 3-position offers a unique site for chemical modification. Research on related compounds, such as 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide, has shown that the methyl protons can be abstracted to form a carbanion. nih.gov This reactive intermediate can then engage in reactions with various electrophiles, providing a pathway to a diverse array of new derivatives. Exploring this reactivity in this compound itself is a logical and compelling direction for future synthetic exploration.
Integration into Multifunctional Materials with Tailored Properties
The 1,2,5-thiadiazole (B1195012) ring is recognized as an effective electron-accepting unit, making it a valuable building block for functional organic materials. researchgate.net A significant emerging trend is the incorporation of this scaffold into multifunctional materials designed for applications in organic electronics. Fused systems containing the 1,2,5-thiadiazole core, such as benzo[c] researchgate.netbohrium.comnih.govthiadiazole (BT), are already widely used in the development of n-type organic semiconductors for organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). sci-hub.seworldscientific.com
Future research will extend to integrating simple, non-fused derivatives like this compound into novel polymers and small molecules. The methyl group can be used to modulate key material properties such as solubility, processability, and solid-state packing, which are critical for device performance. Another expanding area is the use of 1,2,5-thiadiazole-based ligands to construct coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials offer tailored porosity and electronic properties, making them candidates for applications in chemical sensing, gas storage, and catalysis. mdpi.com
| Material Class | Key Property from 1,2,5-Thiadiazole | Potential Applications |
|---|---|---|
| Conjugated Polymers | Electron-accepting nature, thermal stability | Organic photovoltaics (OPVs), Organic semiconductors (n-type) mdpi.com |
| Small Molecules | Defined structure, tunable electronics | Organic light-emitting diodes (OLEDs), Organic thin-film transistors (OTFTs) rsc.org |
| Metal-Organic Frameworks (MOFs) | Coordination sites, luminescence | Luminescent sensors, photocatalysis, gas separation mdpi.com |
| Coordination Compounds | Redox activity, ligand capabilities | Switchable magnetic materials, electrochromic devices mdpi.com |
In-depth Mechanistic Studies of Complex Reaction Pathways
A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of 1,2,5-thiadiazoles is essential for optimizing existing protocols and discovering novel chemical transformations. Future research will increasingly employ a combination of experimental techniques and computational modeling to elucidate the intricate pathways of these reactions.
Key areas for mechanistic investigation include the precise steps of ring formation, the nature of intermediates in cycloaddition reactions, and the factors controlling regioselectivity in functionalization reactions. For instance, studying the mechanism of thermal and photochemical fragmentation reactions could lead to new synthetic applications where the thiadiazole ring acts as a precursor to other functional groups. chemicalbook.comnih.gov Detailed kinetic and isotopic labeling studies, coupled with spectroscopic analysis, will be invaluable in mapping these complex reaction landscapes. This fundamental knowledge is critical for transitioning synthetic methods from laboratory-scale curiosities to robust and scalable processes.
Continued Development of High-Level Computational Models for Prediction and Design
Computational chemistry has become an indispensable tool in modern chemical research, and its role in the study of this compound and its analogues is set to expand. High-level computational models, particularly those based on Density Functional Theory (DFT), are crucial for predicting the geometric, electronic, and spectroscopic properties of these molecules with high accuracy. anjs.edu.iq
Future work will focus on refining these models to better predict reactivity, reaction pathways, and the properties of materials derived from the 1,2,5-thiadiazole core. For example, computational screening can be used to identify promising candidates for organic electronic materials by calculating key parameters such as HOMO-LUMO energy levels, charge transport properties, and excited-state behavior. mdpi.com The development of specialized computational methods, such as the CHIH-DFT model for heterocyclic systems, will further enhance predictive power. mdpi.com By guiding experimental efforts, these in-silico tools will accelerate the design and discovery of new this compound derivatives with tailored properties for specific applications, saving significant time and resources.
Q & A
Q. What are the optimized synthetic routes for 3-Methyl-1,2,5-thiadiazole, and how do reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, substituting chlorine in 3-chloro-1,2,5-thiadiazole with methyl groups using sodium methoxide under reflux can yield the target compound . Reaction parameters like temperature (reflux vs. ambient), solvent polarity, and catalyst choice (e.g., transition metals for cross-coupling) critically affect conversion rates. Continuous flow reactors are recommended for scalability and reproducibility in industrial settings .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer :
- NMR : H and C NMR identify methyl group positions and ring substitution patterns. For example, methyl protons appear as singlets near δ 2.5 ppm in H NMR .
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regioselectivity in derivatives like 3,5-diiodo-1,2,4-thiadiazole analogs .
- IR Spectroscopy : Detects functional groups (e.g., C-S stretching at 650–750 cm) to monitor reaction progress .
Q. How does the methyl group in this compound influence its reactivity in substitution reactions?
- Methodological Answer : The methyl group acts as an electron-donating substituent, activating the thiadiazole ring toward electrophilic substitution at adjacent positions. For instance, halogenation (e.g., bromination) preferentially occurs at the 4-position due to steric and electronic effects . Kinetic studies using HPLC or GC-MS can track substituent effects on reaction rates .
Advanced Research Questions
Q. How do solvent polarity and substituents affect the tautomeric stability of this compound derivatives?
- Methodological Answer : Computational studies (e.g., PCM/B3LYP models) reveal that polar solvents stabilize NH tautomers over OH forms in derivatives like 3-hydroxy-1,2,5-thiadiazole. Electron-withdrawing groups (e.g., cyano) increase tautomeric energy gaps by 5–10 kcal/mol in non-polar solvents, while electron-donating groups (e.g., methyl) reduce these gaps in polar media . Experimental validation via variable-temperature NMR in DMSO-d or CDCl quantifies tautomer ratios .
Q. What computational strategies predict the regioselectivity of cross-coupling reactions in this compound systems?
Q. How can this compound be integrated into conjugated polymers for optoelectronic applications?
- Methodological Answer : Incorporate the thiadiazole ring as an electron-deficient unit in donor-acceptor copolymers. For example, copolymerization with electron-rich units like thiophene (via Stille coupling) enhances charge transport. UV-Vis spectroscopy shows absorption peaks red-shifting to 450–500 nm, indicating reduced bandgaps (~1.8–2.2 eV), while cyclic voltammetry confirms LUMO levels near -3.5 eV, suitable for organic photovoltaics .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. chloro) and assess bioactivity against targets like 5-HT1A receptors. Radioligand binding assays (IC values) differentiate steric vs. electronic effects .
- Meta-Analysis : Compare datasets using multivariate statistics (e.g., PCA) to identify outliers caused by assay conditions (e.g., pH-dependent antimicrobial activity in thiadiazole-carboxamides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
